N-Benzyl-4-chloroaniline
Overview
Description
N-Benzyl-4-chloroaniline is an organic compound with the molecular formula C13H12ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is bonded to a benzyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Scientific Research Applications
N-Benzyl-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
N-Benzyl-4-chloroaniline is classified as a combustible liquid. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation. It may cause genetic defects and cancer. It may cause damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-4-chloroaniline can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group replaces the hydrogen atom on the nitrogen atom of 4-chloroaniline.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-4-chloronitrobenzene using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: The chlorine atom in the para position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: N-benzyl-4-chloronitrobenzene.
Reduction: Various this compound derivatives.
Substitution: Compounds with different substituents replacing the chlorine atom.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloroaniline involves its interaction with various molecular targets. The benzyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Benzyl-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
N-Benzyl-4-fluoroaniline: Contains a fluorine atom in place of chlorine.
N-Benzyl-4-iodoaniline: Iodine atom replaces the chlorine atom.
Uniqueness: N-Benzyl-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as reactivity and stability. The chlorine atom’s electron-withdrawing nature influences the compound’s overall behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-benzyl-4-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIYVXPSXIGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951986 | |
Record name | N-Benzyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-37-0 | |
Record name | N-Benzyl-4-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique metabolic byproduct has been observed during the breakdown of N-Benzyl-4-chloroaniline in liver cells?
A1: Research has identified N-Benzylidene-4-chloroaniline, a diarylimine, as a metabolic byproduct generated during the breakdown of this compound by liver enzymes []. This finding suggests a potential metabolic pathway where this compound could be broken down into benzaldehyde and 4-chloroaniline, which then react to form the observed diarylimine.
Q2: How does the reaction of this compound derivatives with sulfuric acid contribute to the synthesis of pharmacologically relevant compounds?
A2: Reacting 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid initiates a reaction cascade, leading to the formation of two key compound groups: halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and halogeno-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines []. These structures form the core of various bioactive molecules, highlighting the significance of this synthetic pathway in pharmaceutical research.
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